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Introduction
Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase, a pivotal component of the DNA Damage Response (DDR)

pathway.[1][2] ATR is activated in response to replication stress and single-stranded DNA

breaks, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1] By

inhibiting ATR, Ceralasertib abrogates these repair mechanisms, leading to an accumulation of

DNA damage and subsequent mitotic catastrophe, particularly in cancer cells with high

replication stress or deficiencies in other DDR pathways, such as ATM-deficient tumors.[1][3]

These application notes provide detailed protocols for the in vivo administration of Ceralasertib

in mouse models, summarizing key quantitative data and outlining experimental workflows.

Mechanism of Action: ATR Signaling Pathway
The diagram below illustrates the central role of ATR in the DNA damage response and the

mechanism by which Ceralasertib exerts its anti-cancer effects. Upon DNA damage, ATR is

activated and phosphorylates downstream targets, including Checkpoint Kinase 1 (CHK1), to

promote cell cycle arrest and DNA repair.[1][4] Ceralasertib competitively inhibits the kinase

activity of ATR, preventing this signaling cascade and leading to unresolved DNA damage and

cell death.[1]
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Caption: Ceralasertib inhibits the ATR signaling pathway, preventing DNA repair and promoting

apoptosis.

Data Presentation: In Vivo Dosing and Efficacy
The following tables summarize quantitative data from preclinical studies of Ceralasertib in

various mouse cancer models.

Table 1: Ceralasertib Monotherapy in Mouse Xenograft
Models

Cancer Type Mouse Model
Ceralasertib
Dose &
Schedule

Outcome Reference

Gastric Cancer

(ATM-deficient)

SNU-601

Xenograft

50 mg/kg, once

daily (PO)

Significant tumor

growth inhibition
[3]

Colorectal

Cancer

(MRE11A-

deficient)

LoVo Xenograft
25 mg/kg, once

daily (PO)

Tumor growth

inhibition
[3][5]

Mantle Cell

Lymphoma

Granta-519

Xenograft

25 mg/kg, once

daily (PO)

Tumor growth

inhibition
[3][5]

Non-Small Cell

Lung Cancer

(ATM-deficient)

NCI-H23

Xenograft

25 mg/kg, once

daily (PO)

Significant tumor

growth inhibition
[3][5]

Head and Neck

Cancer (ATM

knockout)

FaDu Xenograft
25 or 50 mg/kg,

once daily (PO)

Significant tumor

growth inhibition
[3][5]

Breast Cancer

(CCNE1

amplified)

HCC1806

Xenograft

6.25, 12.5, 25

mg/kg, twice

daily (PO)

Dose-dependent

tumor growth

inhibition

[3][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://www.benchchem.com/pdf/Technical_Support_Center_S_Ceralasertib_Bioavailability_in_Animal_Models.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Ceralasertib Combination Therapy in Mouse
Xenograft Models
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Cancer
Type

Mouse
Model

Combinat
ion Agent

Ceralaser
tib Dose
&
Schedule

Combinat
ion Agent
Dose &
Schedule

Outcome
Referenc
e

Triple-

Negative

Breast

Cancer

(BRCA-

mutant)

PDX Model Olaparib

12.5

mg/kg,

twice daily

(PO) for 14

days on/14

days off

100 mg/kg,

once daily

(PO)

Tolerated,

enhanced

anti-tumor

activity

[6]

Triple-

Negative

Breast

Cancer

(BRCA

wild-type)

TNBC

Xenograft
Olaparib

12.5

mg/kg,

twice daily

(PO)

Increased

Olaparib

dosage

Complete

tumor

regression

[5][7]

Colorectal

Cancer

Colo205

Xenograft
Irinotecan

12.5

mg/kg,

once daily

(PO)

concurrentl

y

20 mg/kg

(IP), twice

weekly

Tolerated

combinatio

n

[6]

Triple-

Negative

Breast

Cancer

PDX Model Carboplatin

25 mg/kg,

once daily

(PO) for 3

days on/11

days off

Clinically

relevant

dose (IP)

Tolerated,

optimal

tumor

control

[5][8]

Pancreatic

Ductal

Adenocarci

noma

Xenograft

Model

Gemcitabin

e

Not

specified

Not

specified

Synergistic

tumor

regression

[9]

ATM-

deficient

Xenograft

Model

Cisplatin Not

specified

Not

specified

Rapid

tumor

regression

[10]
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Lung

Cancer

Experimental Protocols
Protocol 1: Ceralasertib Monotherapy in a
Subcutaneous Xenograft Mouse Model
This protocol describes a standard procedure for evaluating the efficacy of Ceralasertib as a

monotherapy in a subcutaneous xenograft mouse model.

Materials:

Ceralasertib (AZD6738)

Vehicle solution (e.g., 10% DMSO, 40% Propylene Glycol, and 50% deionized water)[5][11]

Cancer cell line of interest

Immunocompromised mice (e.g., athymic nude mice)

Sterile PBS or Matrigel

Syringes and needles for cell injection and oral gavage

Calipers for tumor measurement

Procedure:

Cell Culture and Implantation:

Culture cancer cells to the desired confluence.

Harvest and resuspend cells in sterile PBS or Matrigel at the appropriate concentration.

Subcutaneously inject the cell suspension into the flank of each mouse.[1]

Tumor Growth Monitoring and Randomization:
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Monitor tumor growth regularly using calipers.

Calculate tumor volume using the formula: (Length x Width²) / 2.[1][3]

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into

treatment and control groups.[3][11]

Drug Preparation and Administration:

Prepare a stock solution of Ceralasertib in a suitable solvent (e.g., DMSO).[1]

On each day of treatment, prepare the final dosing solution by diluting the stock in the

chosen vehicle.[1] A commonly used vehicle is 10% DMSO, 40% Propylene Glycol, and

50% deionized water.[5][11]

Administer Ceralasertib or vehicle to the respective groups via oral gavage at the specified

dose and schedule.[1][11]

Efficacy Evaluation and Endpoint Analysis:

Continue treatment for the duration specified in the study design (e.g., 14-21 days).[1]

Monitor tumor volume and body weight regularly throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry for pharmacodynamic markers like p-CHK1

and γH2AX).[3][4]

Protocol 2: Ceralasertib in Combination with a
Chemotherapeutic Agent
This protocol outlines a general approach for assessing the synergistic or additive effects of

Ceralasertib when combined with a DNA-damaging chemotherapy agent.

Procedure:

Follow steps 1 and 2 from Protocol 1 for tumor cell implantation and randomization.
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Treatment Groups:

Group 1: Vehicle (oral) + Saline (intraperitoneal - IP)

Group 2: Ceralasertib (oral) + Saline (IP)

Group 3: Vehicle (oral) + Chemotherapeutic Agent (IP)

Group 4: Ceralasertib (oral) + Chemotherapeutic Agent (IP)[1]

Drug Administration Schedule:

The administration schedule is critical for observing synergistic effects and must be

optimized for each combination.[6]

For example, with carboplatin, Ceralasertib may be administered for a set number of days

following the carboplatin dose.[5][8]

Administer Ceralasertib orally and the chemotherapeutic agent via the appropriate route

(e.g., IP injection) according to the optimized schedule.

Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Visualization of Experimental Workflow
The following diagram provides a generalized workflow for a preclinical in vivo study evaluating

Ceralasertib.
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Caption: A typical workflow for a preclinical in vivo xenograft study of Ceralasertib.
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Logical Relationship: Ceralasertib's Synergistic
Action
Ceralasertib's ability to enhance the efficacy of other cancer therapies is rooted in the concept

of synthetic lethality. The diagram below illustrates this logical relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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